m-PEG12-NHS酯

描述

M-PEG12-NHS ester is a PEG derivative containing an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of m-PEG12-NHS ester involves the use of NHS esters for covalent pegylation of primary amines on proteins (e.g., lysines) or assay surfaces .Molecular Structure Analysis

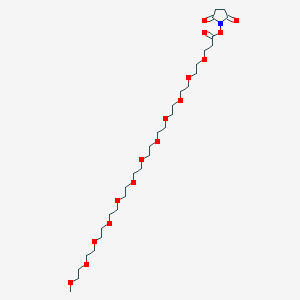

The molecular formula of m-PEG12-NHS ester is C30H55NO16 . It has a molecular weight of 685.75 .Chemical Reactions Analysis

The NHS ester in m-PEG12-NHS ester can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

M-PEG12-NHS ester is a solid at 20°C . It should be stored at temperatures below 0°C . It should be protected from moisture and heat .科学研究应用

Protein Modification

m-PEG12-NHS ester: is widely used in the modification of proteins. By reacting with primary amines on proteins, it attaches PEG chains, which can improve the protein’s solubility, stability, and reduce immunogenicity . This process, known as PEGylation, is crucial for increasing the therapeutic potential of protein-based drugs.

Drug Delivery Systems

In the field of drug delivery, m-PEG12-NHS ester is employed to modify drug compounds, enhancing their delivery and distribution within the body . The PEGylation of drug molecules can lead to increased circulation times, reduced clearance, and improved bioavailability.

Surface Functionalization

This compound is also instrumental in functionalizing surfaces such as metals and glass. The PEG chains introduced by m-PEG12-NHS ester can prevent non-specific protein binding and are useful in various biomedical applications, including biosensor development .

Proteolytic Protection

The addition of PEG chains to peptides and proteins via m-PEG12-NHS ester can protect these biomolecules from proteolysis . This is particularly beneficial in extending the half-life of therapeutic agents in biological systems.

Immunogenicity Reduction

By PEGylating immunogens, m-PEG12-NHS ester helps in reducing the immunogenic response, which is essential for the development of vaccines and other immunotherapeutic agents .

Solubility and Stability Enhancement

m-PEG12-NHS ester: is used to increase the water solubility and stability of biomolecules. This is vital for the functional preservation of proteins and peptides in research and therapeutic applications .

作用机制

Target of Action

The primary target of m-PEG12-NHS ester is amine-containing molecules , such as primary amines (-NH2) of proteins, peptides, and amine-modified oligonucleotides . The compound is designed to react with these targets, enabling the modification of these biological molecules.

Mode of Action

m-PEG12-NHS ester interacts with its targets through a chemical reaction. The N-hydroxysuccinimide (NHS) ester group in the compound reacts with amines, specifically the primary amines (-NH2) present in proteins, peptides, and amine-modified oligonucleotides . This reaction results in the formation of stable amide bonds, leading to the modification of the target molecules.

Pharmacokinetics

These modifications can enhance the bioavailability of the target molecules, reduce their immunogenicity, and increase their serum half-life in vivo .

Result of Action

The molecular and cellular effects of m-PEG12-NHS ester action are primarily seen in the improved properties of the modified molecules. The introduction of PEG chains can increase water solubility, enhance stability, and improve biocompatibility . Additionally, PEGylation can protect peptides and proteins from proteolysis, reduce or eliminate non-specific binding, and increase serum half-life in vivo .

安全和危害

While specific safety and hazard information for m-PEG12-NHS ester is not available, general precautions for handling such compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

未来方向

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXRHHJWXLKMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG12-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)